

An In-depth Technical Guide to the Physical and Chemical Properties of Harzianopyridone

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Compound of Interest

Compound Name: Harzianopyridone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Harzianopyridone**, a secondary metabolite produced by fungi of the *Trichoderma* genus, most notably *Trichoderma harzianum*. This document details its structural information, physicochemical properties, and biological activities, presenting data in a structured format for ease of reference. Furthermore, it outlines experimental protocols for its isolation and bioactivity assessment, and visualizes key biological pathways and experimental workflows.

Core Chemical and Physical Properties

Harzianopyridone is a pyridinone derivative with a range of biological activities. Its fundamental properties are summarized below.

Table 1: Structural and Chemical Identifiers

Property	Value	Citation
IUPAC Name	4-hydroxy-5,6-dimethoxy-3- [(E,2R)-2-methylhex-4- enoyl]-1H-pyridin-2-one	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₅	[1] [2] [3]
Molecular Weight	281.30 g/mol	[1] [2]
Monoisotopic Mass	281.12632271 Da	[1] [2]
CAS Number	126637-69-2	[2]
ChEBI ID	CHEBI:5628	[1] [2]
PubChem CID	54697782	[2]
SMILES	C/C=C/C--INVALID-LINK-- C(=O)C1=C(C(=C(NC1=O)OC)OC)O	[1] [2]
InChI	InChI=1S/C14H19NO5/c1-5-6- 7-8(2)10(16)9-11(17)12(19- 3)14(20-4)15-13(9)18/h5- 6,8H,7H2,1-4H3, (H2,15,17,18)/b6-5+/t8-/m1/s1	[1] [2]
InChIKey	FPYAYFJAGDIMEX- HQZHTGGTSA-N	[1] [2]

Table 2: Physicochemical Properties

Property	Value	Citation
Appearance	White solid	[4]
Melting Point	74-76°C	[4][5]
Solubility	Soluble in Methanol, Chloroform, Ethyl Acetate, Acetone, DMSO, Acetonitrile. Insoluble in water, Hexane.	[3][4][5]
Purity (as reported)	>95% by HPLC	[3][4][5]
Storage Temperature	-20°C	[4]

Biological Activity and Mechanism of Action

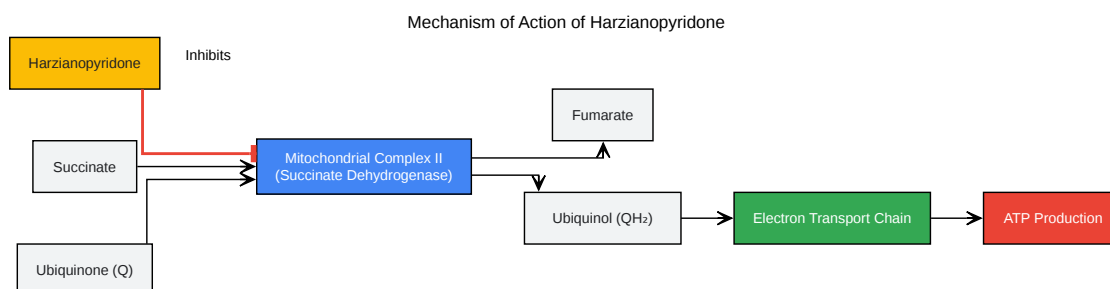
Harzianopyridone exhibits a range of biological activities, including antifungal, antibacterial, phytotoxic, and antiviral properties.[6][7][8] Its primary mechanism of action is the inhibition of mitochondrial complex II (succinate:ubiquinone oxidoreductase or succinate dehydrogenase - SDH).[3][7]

Table 3: Reported Biological Activities of Harzianopyridone

Activity	Target Organism/System	IC ₅₀ / EC ₅₀	Citation
Mitochondrial Complex II Inhibition	Bovine	0.017 μ M	[3]
Rat	0.2 μ M	[3]	
Nematode	2 μ M	[3]	
Quinol-Fumarate Reductase Inhibition	Nematode	0.36 μ M	[3]
Antifungal Activity	Rhizoctonia solani	35.9 μ g/mL	[3] [9] [10]
Sclerotium rolfsii	42.2 μ g/mL	[3] [9] [10]	
Macrophomina phaseolina	60.4 μ g/mL	[10]	
Fusarium oxysporum	50.2 μ g/mL	[3] [9] [10]	
Antiviral Activity	Zika Virus (ZIKV)	0.46 to 2.63 μ M	[8]
Phytotoxicity	Etiolated wheat coleoptile	Inhibitory at 10 ⁻³ M, 10 ⁻⁴ M, and 10 ⁻⁵ M	[11]

Signaling Pathway: Inhibition of Mitochondrial Complex II

Harzianopyridone acts as a potent inhibitor of mitochondrial complex II, a key enzyme complex in the electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking the activity of this complex, **Harzianopyridone** disrupts cellular respiration and energy production, leading to its observed biological effects.



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Caption: Inhibition of mitochondrial complex II by **Harzianopyridone**.

Experimental Protocols

The following sections describe generalized protocols for the isolation and bioactivity assessment of **Harzianopyridone** based on published literature.

Isolation of Harzianopyridone from *Trichoderma harzianum*

This protocol is a generalized procedure based on the methods described for the isolation of secondary metabolites from *Trichoderma* species.^[11]

- **Fungal Culture:** *Trichoderma harzianum* is cultured on a suitable solid medium (e.g., potato-dextrose agar or shredded wheat medium) and incubated at room temperature (around 28°C) for several days to allow for fungal growth and metabolite production.^[11]
- **Extraction:** The fungal culture is extracted with an organic solvent such as acetone. The mixture is homogenized and then filtered to separate the extract from the solid fungal mass.

- **Solvent Evaporation:** The solvent is removed from the filtrate in vacuo to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to chromatographic techniques for purification. This may involve column chromatography on silica gel, followed by further purification using methods like High-Performance Liquid Chromatography (HPLC) to obtain pure **Harzianopyridone**.

Antifungal Bioassay

A common method to assess the antifungal activity of **Harzianopyridone** is the disk diffusion assay.

- **Preparation of Fungal Plates:** A target pathogenic fungus (e.g., *Rhizoctonia solani*) is cultured on a suitable agar medium in petri dishes.
- **Application of **Harzianopyridone**:** A sterile filter paper disc is impregnated with a known concentration of **Harzianopyridone** dissolved in a suitable solvent. A control disc with the solvent alone is also prepared.
- **Incubation:** The discs are placed on the agar surface of the fungal plates, which are then incubated under appropriate conditions for fungal growth.
- **Measurement of Inhibition Zone:** The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where fungal growth is prevented).

Phytotoxicity Bioassay (Etiolated Wheat Coleoptile Bioassay)

This bioassay is used to determine the phytotoxic effects of **Harzianopyridone**.^[11]

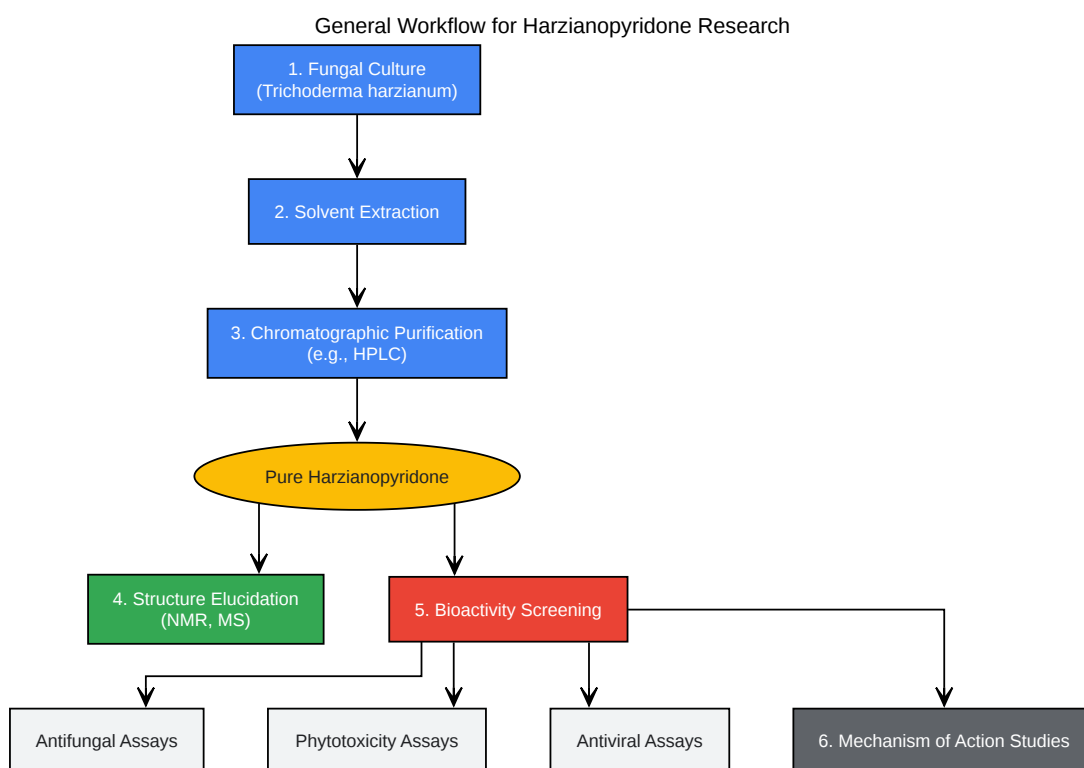
- **Preparation of Wheat Coleoptiles:** Wheat seeds are germinated in the dark to produce etiolated coleoptiles of a uniform length.
- **Treatment with **Harzianopyridone**:** The coleoptiles are treated with different concentrations of **Harzianopyridone** solutions. A control group is treated with the solvent alone.

- Incubation: The treated coleoptiles are incubated under controlled conditions.
- Measurement of Growth Inhibition: The length of the coleoptiles is measured after the incubation period, and the percentage of growth inhibition compared to the control is calculated.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and subsequent bioactivity screening of **Harzianopyridone**.



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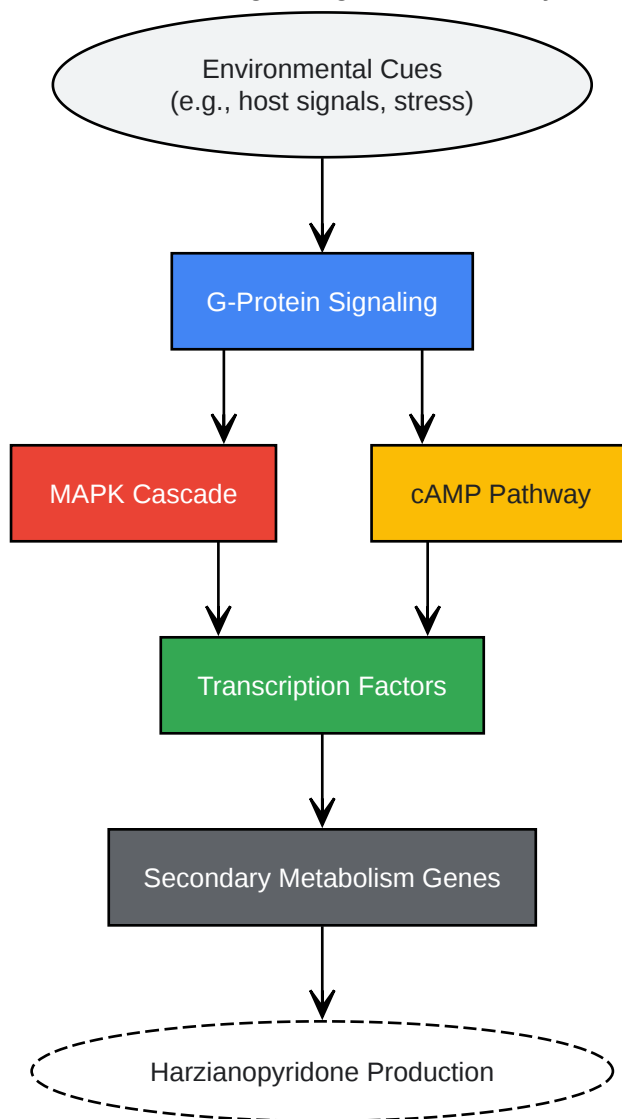
Caption: Workflow for **Harzianopyridone** isolation and testing.

General Signaling Pathways in Trichoderma for Secondary Metabolite Production

The production of secondary metabolites like **Harzianopyridone** in Trichoderma is regulated by complex signaling networks that respond to environmental cues. While the specific pathway

leading to **Harzianopyridone** synthesis is not fully elucidated, general pathways involving G-proteins, MAPK, and cAMP are known to be involved in regulating secondary metabolism in Trichoderma.[6][12][13]

General Trichoderma Signaling for Secondary Metabolism



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Caption: Key signaling pathways in Trichoderma.

Conclusion

Harzianopyridone is a promising natural product with significant biological activities, primarily driven by its inhibition of mitochondrial complex II. This guide provides a foundational understanding of its chemical and physical properties for researchers and professionals in drug development and related scientific fields. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic and biotechnological potential of this molecule. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its full range of pharmacological applications.

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